Einecs 255-470-1

Description

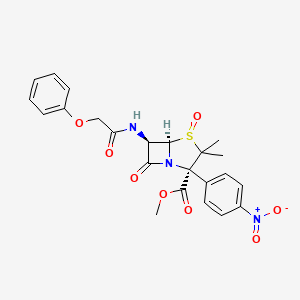

Structure

3D Structure

Properties

CAS No. |

41625-65-4 |

|---|---|

Molecular Formula |

C23H23N3O8S |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

methyl (2S,5R,6R)-3,3-dimethyl-2-(4-nitrophenyl)-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H23N3O8S/c1-22(2)23(21(29)33-3,14-9-11-15(12-10-14)26(30)31)25-19(28)18(20(25)35(22)32)24-17(27)13-34-16-7-5-4-6-8-16/h4-12,18,20H,13H2,1-3H3,(H,24,27)/t18-,20-,23+,35?/m1/s1 |

InChI Key |

SAJMIKURKVDSPW-MZOKJTKOSA-N |

Isomeric SMILES |

CC1([C@](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)C |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Oligomer Formation

Mechanistic Investigations of 4,4'-Isopropylidenediphenol and Epichlorohydrin (B41342) Polymerization

The formation of BADGE-based oligomers is a step-growth polymerization process. acs.org The reaction is typically conducted in the presence of a basic catalyst, such as sodium hydroxide (B78521) (NaOH), which facilitates the key chemical transformations. libretexts.orgrayco.com.hk

Elucidation of Reaction Intermediates and Transition States

The polymerization mechanism proceeds through a sequence of nucleophilic substitution and ring-opening reactions.

Deprotonation: The process initiates with the deprotonation of the phenolic hydroxyl groups of bisphenol A by a base, forming a phenoxide anion. libretexts.orgpearson.com This anion is a potent nucleophile.

Nucleophilic Attack and Intermediate Formation: The bisphenol A phenoxide anion then attacks the terminal carbon of the epichlorohydrin molecule. This is an SN2 reaction where the epoxide ring remains intact, and the chloride ion serves as the leaving group. libretexts.org However, the more described pathway involves the nucleophilic attack on the epoxide ring's primary carbon, leading to the ring opening and the formation of a chlorohydrin ether intermediate. rayco.com.hkresearchgate.net

Epoxide Ring Formation: In a subsequent step, the newly formed alkoxide (from the opened epoxide ring) or a base abstracts a proton from the hydroxyl group of the chlorohydrin intermediate. This is followed by an intramolecular SN2 reaction where the alkoxide displaces the adjacent chloride ion, leading to the formation of a glycidyl (B131873) ether (epoxide) ring. This dehydrochlorination step is crucial for regenerating the reactive epoxy functionality. acs.orgrayco.com.hk

Chain Growth: The newly formed epoxy group can then react with another bisphenate anion, perpetuating the chain growth. Concurrently, the secondary hydroxyl groups formed along the oligomer chain can also react with epichlorohydrin, potentially leading to branching. libretexts.orgpslc.ws

Computational studies using methods like Density Functional Theory (DFT) and algorithms such as the Global Reaction Route Mapping (GRRM) have been employed to determine the transition states and activation energies for these reaction steps. iaea.orgresearchgate.net These calculations help in understanding the energetic barriers for bond breakage and formation, for instance, predicting that the energetic barrier for breaking the ether bond can be significantly lowered by protonation under certain conditions. researchgate.net

Role of Catalysis in Oligomer Chain Growth and Termination

Catalysis is fundamental to controlling the synthesis of BADGE oligomers, influencing both the reaction rate and the final polymer structure.

Basic Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in stoichiometric amounts. acs.org They serve to deprotonate the bisphenol A, creating the necessary nucleophile to initiate the polymerization. libretexts.org The reaction rate is dependent on the concentration and strength of the base.

Phase-Transfer Catalysis (PTC): To enhance reaction rates and yields under milder conditions, phase-transfer catalysts are employed. researchgate.netsacheminc.comfzgxjckxxb.com The reaction system is biphasic (an aqueous NaOH phase and an organic epichlorohydrin/oligomer phase). Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or phosphonium (B103445) salts facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with epichlorohydrin. researchgate.netbiomedres.us This technique allows for lower reaction temperatures, reduced amounts of epichlorohydrin, and simplified process control. researchgate.net

Lewis Acids: Lewis acids like boron trifluoride (BF₃) complexes can also catalyze the polymerization, particularly in cationic mechanisms. nih.gov They function by coordinating to the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack. researchgate.net

The catalyst not only accelerates chain growth but can also influence termination steps. Chain termination can occur through reaction with impurities or by side reactions, which can be minimized by careful control of catalyst concentration and reaction conditions.

Influence of Stoichiometry on Oligomer Distribution and Structure

The molar ratio of epichlorohydrin to bisphenol A is the primary factor controlling the molecular weight and structure of the resulting oligomer. qiboch.comacs.org

Excess Epichlorohydrin: A large excess of epichlorohydrin favors the formation of the low molecular weight monomer, BADGE (where n=0 in the general formula). acs.orgpslc.wsgoogle.com Molar ratios of 10:1 or higher are often used to produce liquid epoxy resins with low viscosity. google.com

Reduced Epichlorohydrin Ratio: As the molar ratio of epichlorohydrin to bisphenol A is decreased, the probability of the bisphenate reacting with an already formed glycidyl ether group increases. nih.gov This leads to the formation of higher molecular weight solid oligomers (n > 1). wikipedia.org This "advancement" or "fusion" process can also be carried out by reacting liquid BADGE with additional bisphenol A. acs.org

The stoichiometry directly impacts the distribution of oligomers (monomer, dimer, trimer, etc.) and thus the average molecular weight and the polydispersity index (PDI) of the resin. Off-stoichiometric ratios, particularly with excess amine curing agents, can lead to structural heterogeneities, dangling chain ends, and changes in physical properties like the glass transition temperature (Tg). d-nb.inforsc.org

Table 1: Effect of Stoichiometry on Epoxy Resin Properties This table presents illustrative data based on typical findings in epoxy resin synthesis, where changing the reactant ratio significantly alters the final product's characteristics.

| Epichlorohydrin : Bisphenol A Molar Ratio | Average Degree of Polymerization (n) | Typical Molecular Weight (g/mol) | Physical State at STP |

|---|---|---|---|

| >10:1 | ~0.1 - 0.2 | 340 - 400 | Viscous Liquid |

| ~2:1 | 2 - 4 | 900 - 1400 | Brittle Solid |

| <2:1 | 5 - 30 | 1400 - 8000 | Hard Solid |

Advanced Oligomerization Techniques

While the base-catalyzed polycondensation is the industrial standard, other advanced polymerization strategies offer alternative pathways to synthesize or modify these oligomers.

Controlled Radical Oligomerization Approaches

The polymerization of bisphenol A and epichlorohydrin is inherently a step-growth polyaddition, not a radical process. However, monomers containing glycidyl groups, such as glycidyl methacrylate (B99206) (GMA), can be polymerized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). scribd.com This allows for the synthesis of well-defined polymers with pendant epoxy groups. scribd.com These functional polymers can then be crosslinked in subsequent steps.

Furthermore, research into modifying BADGE-based structures has explored radical reactions. For instance, vinyl ester resins are produced by reacting BADGE with acrylic acid, creating terminal unsaturated groups that can be polymerized via free-radical mechanisms. wikipedia.org While not a direct oligomerization of the base monomers, these radical approaches represent a key strategy for creating advanced materials from the initial BADGE block.

Anionic and Cationic Oligomerization Strategies

Beyond the standard base-catalyzed approach, which is fundamentally an anionic polymerization, other ionic strategies are employed. pslc.wscrowdchem.net

Anionic Polymerization: The standard synthesis is a form of anionic polymerization where the bisphenate anion acts as the initiator. libretexts.org The reaction can also be initiated by other nucleophiles like imidazoles or tertiary amines, which can directly attack the epoxy ring to form an alkoxide that propagates the chain. nih.govcrowdchem.net This method is often used in curing processes where a small amount of catalyst can initiate homopolymerization of the epoxy resin. crowdchem.net Studies on the anionic polymerization of related monomers like allyl glycidyl ether have demonstrated that controlled molecular weights and low polydispersity can be achieved by careful selection of initiators and reaction conditions. nih.gov

Cationic Polymerization: Cationic ring-opening polymerization of epoxides is a well-established mechanism, typically initiated by superacids or photoinitiators. mdpi.comresearchgate.netnih.gov Photoinitiators, such as diaryliodonium or triarylsulfonium salts, generate a strong Brønsted acid upon UV irradiation, which then protonates the epoxide's oxygen atom. mdpi.commdpi.com This "activated monomer" is highly susceptible to attack by another epoxide monomer, leading to rapid polymerization. nih.govmdpi.com Cationic polymerization can be auto-accelerated, creating a self-propagating front, which is a promising route for rapid curing of epoxy resins. mdpi.comnih.govrsc.org This method offers advantages like high polymerization rates and insensitivity to oxygen. mdpi.com

Table 2: Mentioned Chemical Compounds

| Common Name / Abbreviation | IUPAC Name | Role in Article |

|---|---|---|

| Einecs 255-470-1 / BADGE / DGEBA | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | Primary subject; epoxy monomer/oligomer |

| Bisphenol A / BPA | 4,4'-Isopropylidenediphenol | Monomer reactant |

| Epichlorohydrin | 1-Chloro-2,3-epoxypropane | Monomer reactant |

| Sodium Hydroxide | Sodium Hydroxide | Catalyst |

| Potassium Hydroxide | Potassium Hydroxide | Catalyst |

| Tetrabutylammonium Bromide | Tetrabutylazanium bromide | Phase-transfer catalyst |

| Glycidyl Methacrylate / GMA | Oxiran-2-ylmethyl 2-methylprop-2-enoate | Monomer for radical polymerization |

| Acrylic Acid | Prop-2-enoic acid | Reactant for vinyl ester resin formation |

| Boron Trifluoride | Trifluoroborane | Lewis acid catalyst |

Green Chemistry Principles in Oligomer Synthesis

The synthesis of oligomers, such as polyamides or epoxy resins using 2,2'-Iminodi(ethylamine), is increasingly being scrutinized through the lens of green chemistry. The goal is to develop processes that are more sustainable, safer, and more efficient. The twelve principles of green chemistry provide a framework for this evaluation. acs.org

Key principles applicable to oligomer synthesis involving DETA include:

Waste Prevention and Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, the condensation polymerization of DETA with a dicarboxylic acid to form a polyamide oligomer primarily yields water as a byproduct. This reaction generally has a high atom economy.

Less Hazardous Chemical Synthesis : This principle encourages the use and generation of substances with minimal toxicity. wordpress.com While DETA itself has defined hazard characteristics, green chemistry aims to design final products (oligomers) that are benign and avoid the use of hazardous auxiliary substances like toxic solvents. healthcouncil.nlmapei.com

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Many epoxy curing reactions with DETA are initiated at room temperature, although they can be exothermic. Research into catalysts that allow for lower-temperature synthesis of other oligomers is an active area of green chemistry.

Use of Safer Solvents and Auxiliaries : Where possible, the use of hazardous solvents should be eliminated or replaced with greener alternatives. iupac.org For example, replacing volatile and toxic organic solvents like dichloromethane, which has been a focus in other polymerization processes like oligonucleotide synthesis, with water or solvent-free conditions is a key green objective. iupac.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org In polyamide synthesis, catalysts can improve reaction rates and allow for milder reaction conditions, thus enhancing the green profile of the process.

The application of these principles is critical in modern chemical manufacturing to reduce environmental impact. While the production of DETA itself from ethylene (B1197577) dichloride and ammonia (B1221849) presents environmental challenges, its application in oligomer synthesis can be optimized for sustainability. atamanchemicals.com

Kinetic Studies of Oligomer Formation

The study of reaction kinetics is fundamental to understanding and controlling the formation of oligomers from 2,2'-Iminodi(ethylamine). These studies provide crucial data for optimizing reaction conditions, controlling the molecular weight of the oligomer, and ensuring desired product properties. The curing of epoxy resins with DETA is a primary example of an oligomerization process where kinetic studies are vital. wikipedia.org

Reaction Rate Determination and Order Analysis

The rate of oligomer formation is determined by monitoring the concentration of reactants or products over time. acs.org For the reaction of DETA with epoxides, the primary and secondary amines of DETA react with the epoxy groups. This is a complex reaction network, but it is often analyzed using established kinetic models.

The reaction between an amine and an epoxide group is typically modeled as a second-order reaction. The rate law can be expressed as: Rate = k[amine][epoxide]

Kinetic models such as the pseudo-first-order and pseudo-second-order models are often employed to analyze reaction data, particularly in heterogeneous systems. ikm.org.my For example, in a study on the adsorption of a phthalate (B1215562), these models were used to determine the controlling mechanism of the process. ikm.org.my

Table 1: General Kinetic Models for Reaction Analysis

| Kinetic Model | Linear Equation | Description |

|---|---|---|

| Pseudo-first-order | ln(qe - qt) = ln(qe) - k1t | Assumes the rate of occupation of binding sites is proportional to the number of unoccupied sites. Often applied in adsorption kinetics. ikm.org.my |

| Pseudo-second-order | t/qt = 1/(k2qe2) + t/qe | Assumes the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons. ikm.org.my |

Note: This table presents general models used in kinetic analysis. q_e and q_t are the amounts of product at equilibrium and time t, respectively, and k1 and k2 are the respective rate constants.

Activation Energy and Thermodynamic Parameters of Oligomerization

The Arrhenius equation describes the temperature dependence of the reaction rate constant, allowing for the calculation of the activation energy (Ea), which is the minimum energy required to initiate the chemical reaction.

k = Ae(-Ea/RT)

By determining the rate constant (k) at different temperatures, the activation energy can be calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T). acs.org

Calorimetric methods, especially in flow reactors, can be used to simultaneously determine the Gibbs energy of activation and the enthalpy of reaction (ΔH) by fitting a thermal model to the temperature profile of the reaction. acs.org Quantum chemical calculations are also employed to determine thermodynamic parameters like the Gibbs free energy of activation (ΔG‡) for proposed reaction pathways. researchgate.net For the hydrolysis of certain phthalate esters, ΔG‡ values were calculated to assess the favorability of different reaction mechanisms. mdpi.com

Table 2: Example Thermodynamic Parameters for Phthalate Hydrolysis (Illustrative)

| Reaction Pathway | Reactants | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Indirect Hydrolysis | Dimethyl Phthalate + OH- | 15.8 | mdpi.com |

| Indirect Hydrolysis | Diethyl Phthalate + OH- | 16.3 | mdpi.com |

| Indirect Hydrolysis | Dipropyl Phthalate + OH- | 16.5 | mdpi.com |

Note: This data is for the hydrolysis of phthalate esters and serves to illustrate the type of thermodynamic parameters determined in kinetic studies. Specific values for DETA oligomerization would depend on the co-reactant and conditions.

Modeling of Reaction Pathways and Product Distribution

Modeling the reaction pathways of oligomer formation is essential for predicting the final structure and properties of the material. For complex reactions like the curing of epoxy resins with DETA, which involves multiple consecutive and parallel reactions, kinetic modeling helps to understand the evolution of the product distribution.

Lumped Kinetic Modeling : This approach simplifies complex reaction networks by grouping species into "lumps" or pseudo-components. The reactions between these lumps are then modeled, often as irreversible, first-order reactions. rsc.org This method is effective for modeling industrial processes like the cracking of hydrocarbon blends and can be adapted for polymerization. rsc.org

Quantum Chemistry Calculations : Computational methods, such as Density Functional Theory (DFT), are used to model reaction mechanisms at the molecular level. These calculations can provide detailed potential energy surfaces for reaction pathways, identifying transition states and intermediates. researchgate.netmdpi.com This approach has been used to study the oligomerization of atmospheric aerosols in the presence of phthalates, revealing that the process proceeds via nucleophilic attack, hydration, and deprotonation steps. researchgate.netmdpi.com

For the depolymerization of Poly(ethylene terephthalate) (PET), kinetic models show that the reaction proceeds consecutively, with the breakdown of oligomers into monomers being the rate-determining step. sci-hub.se A similar conceptual approach can be applied to model the build-up of oligomers from monomers like DETA, predicting the distribution of oligomer chain lengths as the reaction progresses.

Advanced Spectroscopic and Chromatographic Characterization of Oligomeric Structures

High-Resolution Structural Elucidation Techniques

High-resolution spectroscopic and chromatographic methods are indispensable for the detailed characterization of these oligomeric materials. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide comprehensive insights into the molecular architecture.

NMR spectroscopy is a powerful, non-destructive technique for identifying the structure of polyurethane oligomers. nih.gov By analyzing the chemical shifts and couplings in ¹H and ¹³C NMR spectra, it is possible to confirm the constituent monomers and determine the structure of the repeating units. dtic.milnih.gov

A representative ¹³C NMR analysis of a polyurethane synthesized from MDI and BDO reveals distinct signals for each carbon atom in the repeating unit. dtic.mil These assignments are crucial for confirming the successful formation of the urethane (B1682113) linkage and identifying the components of the hard segments. sci-hub.se

| Signal (ppm) | Assignment in MDI-BDO Repeating Unit |

| 154.69 | Urethane carbonyl carbon (C=O) |

| 138.43, 136.61 | Aromatic carbons of MDI adjacent to nitrogen and methylene (B1212753) bridge |

| 129.76, 119.19 | Other aromatic carbons in the MDI unit |

| 64.70 | Methylene carbons in BDO adjacent to the urethane oxygen (-O-C H₂) |

| 40.89 | Methylene bridge carbon in MDI (-C H₂-) |

| 26.33 | Internal methylene carbons in the BDO unit (-CH₂-C H₂-) |

| Note: Chemical shifts are approximate and can vary based on solvent and oligomer size. Data derived from reference studies on MDI/BDO polyurethanes. dtic.mil |

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and definitively assign connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which is particularly useful for confirming the sequence of methylene groups within the 1,4-butanediol (B3395766) segment.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon signal in the MDI and BDO units. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between carbons and protons (typically over 2-3 bonds). This is critical for establishing the connectivity between the monomer units, for instance, by showing a correlation between the carbonyl carbon of the urethane group and protons on both the MDI aromatic ring and the BDO chain. google.com

In the solid state, polyurethane oligomers often exhibit microphase separation, where hard segments (like MDI-BDO) aggregate into ordered, rigid domains, while soft segments form more mobile, amorphous regions. researchgate.netmdpi.com Solid-state NMR (SSNMR) is uniquely suited to probe this domain morphology. researchgate.netnih.gov

By measuring NMR relaxation times (such as T₁ and T₁ρ), it is possible to distinguish between rigid (glassy) and mobile (rubbery) phases within the material. researchgate.netcapes.gov.br For oligomers of Einecs 255-470-1, which are composed entirely of hard segments, SSNMR can provide information on the degree of ordering and packing within these domains. nih.gov Techniques like ¹⁵N-¹H Heteronuclear Correlation (HETCOR) can be used to study the chemical environments of the nitrogen atoms in the urethane linkages, providing insight into hydrogen bonding and local structure. polymersynergies.net

Mass spectrometry is a key technique for analyzing the distribution of oligomer chain lengths and determining molecular weight averages. nih.gov It provides mass information for individual oligomers rather than an averaged property, offering a detailed view of the sample's composition. researchgate.net

MALDI-ToF MS is a preferred method for the analysis of synthetic polymers and oligomers. mdpi.com In this technique, the oligomer sample is co-crystallized with a matrix and ionized by a laser, allowing for the detection of high molecular weight species with minimal fragmentation. sci-hub.se

A typical MALDI-ToF mass spectrum of an MDI-BDO oligomer would show a series of peaks, where each peak corresponds to a specific chain length (n-mer). The mass difference between adjacent major peaks corresponds to the mass of the repeating MDI-BDO unit. This allows for the direct observation of the oligomer distribution. nih.govcapes.gov.br Studies on similar polyurethanes have successfully used MALDI-MS to identify linear and cyclic oligomers, as well as species containing multiple hard blocks. nih.govacs.org

| Oligomer Species (n-mer) | Description | Expected Mass Difference (m/z) |

| Dimer (n=2) | Two MDI units, one BDO unit | - |

| Trimer (n=3) | Three MDI units, two BDO units | ~338.4 Da |

| Tetramer (n=4) | Four MDI units, three BDO units | ~338.4 Da |

| Pentamer (n=5) | Five MDI units, four BDO units | ~338.4 Da |

| Note: The mass difference corresponds to the MDI-BDO repeating unit (C₁₉H₁₈N₂O₃). The exact m/z will depend on the end-groups and the cationizing agent (e.g., Na⁺, K⁺). |

Electrospray Ionization (ESI) is a soft ionization technique that is readily coupled with liquid chromatography (LC), providing a powerful tool for separating complex oligomer mixtures before MS analysis. capes.gov.br LC-ESI-MS can separate oligomers by size or polarity, reducing the complexity of the mass spectra and aiding in the identification of different end-groups or isomeric structures.

This technique has been used to monitor the reaction between diisocyanates like MDI and diols like 1,4-butanediol, providing kinetic information and verifying the composition of the resulting oligomer mixtures at various stages of polymerization. nih.govcapes.gov.br The ability to separate the components before detection makes it highly effective for analyzing the detailed composition of complex materials like this compound.

Compound Names

| Trivial Name | IUPAC Name |

| This compound | Poly(1,4-butanediol) bis(4-isocyanatophenyl)carbamate |

| MDI | 4,4'-Methylenebis(phenyl isocyanate) |

| BDO | 1,4-Butanediol |

Computational Chemistry and Theoretical Modeling of Oligomer Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties that govern the behavior of 2,2'-(1,2-Ethenediyl)bis(5-methyl-benzoxazole) and its assemblies. These methods provide a foundational understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For compounds like 2,2'-(1,2-Ethenediyl)bis(5-methyl-benzoxazole), DFT can be used to calculate optimized geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. researchgate.net

Studies on similar benzoxazole (B165842) derivatives show that DFT calculations, using standard basis sets like 6-31G*, can accurately reproduce molecular geometries determined experimentally through X-ray crystallography. nih.gov The interactions within oligomeric systems, such as dimers or larger aggregates, are governed by non-covalent forces. For aromatic systems like this, π-π stacking is a dominant interaction. researchgate.net DFT can be employed to model these interactions, calculating the binding energies and optimal geometries of stacked dimers. Analysis of Hirshfeld surfaces, derived from DFT electron densities, helps to quantify the various intermolecular contacts, such as C···H, C···C, and O···H, that stabilize the aggregated structures. researchgate.netmdpi.com Research on related stilbene (B7821643) derivatives demonstrates that C···C and C···O interactions, in particular, have a significant impact on the fluorescence quantum yield in the solid state. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Monomer and Dimer Interactions This table presents typical data obtained from DFT calculations on similar conjugated molecules. Specific values for Einecs 255-470-1 require dedicated computational studies.

| Parameter | Monomer | Dimer (Aggregate) | Significance |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | ~3.80 eV | Slightly Reduced | Indicates chemical reactivity and influences electronic transitions. nih.gov |

| Intermolecular Distance (Å) | N/A | ~3.5 - 4.0 Å | Optimal distance for π-π stacking interactions. |

| Binding Energy (kcal/mol) | N/A | -5 to -15 kcal/mol | Strength of the interaction holding the oligomer together. |

| Key Dihedral Angle (°) | ~0° or ~180° (Planar) | Slightly Twisted | Indicates conformational changes upon aggregation. |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption and emission spectra of molecules. unimib.itacs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the maximum absorption wavelength (λmax). acs.org For fluorescent molecules, optimization of the first excited state geometry allows for the prediction of fluorescence emission spectra. frontiersin.org

For benzoxazole and stilbene derivatives, TD-DFT calculations using hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP have shown good agreement with experimental UV-Vis spectra. acs.orgnih.gov These calculations can model how factors like solvent environment and aggregation affect the spectroscopic properties. acs.org For instance, aggregation often leads to shifts in the absorption and emission spectra, which can be predicted and analyzed with TD-DFT. researchgate.net Furthermore, DFT calculations can determine the relative energies of different conformers, such as cis and trans isomers of the central ethene bridge, revealing their relative stabilities and the energy barriers for interconversion. diva-portal.org

Molecular Dynamics Simulations of Oligomer Conformation and Aggregation

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are better suited to study the physical movements and interactions of atoms and molecules over time.

MD simulations model the behavior of molecules by solving Newton's equations of motion for a system of atoms. scielo.br For oligomers of a compound like 2,2'-(1,2-Ethenediyl)bis(5-methyl-benzoxazole), MD can simulate how these molecules behave in different environments, such as in a vacuum, in water, or in an organic solvent. acs.orgnih.gov By simulating trajectories over nanoseconds or longer, researchers can observe the flexibility of the oligomer chains, their folding and unfolding dynamics, and their conformational stability. nih.gov Studies on similar benzoxazole-containing oligomers have used MD to confirm structural forms, such as the B-form of duplexes, and to analyze their dynamics. nih.gov

MD simulations are particularly powerful for studying the self-assembly of molecules into larger structures. iaea.org Starting from a random distribution of monomers in a simulation box, MD can show how they aggregate over time due to intermolecular forces like van der Waals forces and π-π stacking. sciengine.com These simulations provide a dynamic picture of how ordered structures, such as stacks or fibrils, form from individual molecules. sciengine.comresearchgate.net The analysis of these simulations can reveal preferred packing arrangements and the influence of molecular structure on the resulting morphology. iaea.orgsciengine.com For stiff, stilbene-like molecules, simulations and experimental data show that restricting molecular rotation and vibration through dense packing and intermolecular interactions is key to phenomena like aggregation-induced emission. iaea.orgsciengine.com

Coarse-Grained Models for Large-Scale Oligomer System Behavior

While all-atom MD simulations provide detailed insights, they are computationally expensive and typically limited to relatively small systems and short timescales. researchgate.netrsc.org Coarse-grained (CG) modeling addresses this limitation by simplifying the system: groups of atoms are represented as single "beads" or interaction sites. rsc.orgosti.gov

This reduction in degrees of freedom allows for the simulation of much larger systems—containing many more oligomer chains—for longer periods. rsc.orgrsc.org CG models are parameterized to reproduce certain properties of the all-atom system, such as structural distributions or thermodynamic properties. researchgate.net For conjugated polymers and oligomers, hybrid models have been developed where the electronically important conjugated backbone is treated with atomistic detail, while flexible side chains are coarse-grained. nih.gov This approach is promising for efficiently studying large-scale phenomena like phase separation, gelation, and the formation of complex morphologies in solution or in the solid state, which are intractable with fully atomistic simulations. rsc.orgrsc.orgnih.gov

Table 2: List of Chemical Names

| Identifier/Name | Chemical Name |

|---|---|

| This compound | 2,2'-(1,2-Ethenediyl)bis(5-methyl-benzoxazole) |

| Stilbene | 1,2-Diphenylethene |

| Benzoxazole | 1-Oxa-3-azaindene |

Machine Learning Approaches in Oligomer Design and Property Prediction

The application of ML in this field typically involves developing models that can establish quantitative structure-property relationships (QSPRs). These models are trained on datasets containing the structural features of oligomers and their corresponding experimentally or computationally determined properties. researchgate.netarxiv.org For thermosetting polymers like epoxy resins, forecasting performance can be particularly challenging due to the complexity of their crosslinked structures and the relative scarcity of comprehensive experimental data. nih.govresearchgate.net

Researchers have successfully employed various ML algorithms, including artificial neural networks (ANNs), support vector regression (SVR), random forests (RF), and gradient boosting regression (GBR), to predict a range of critical properties for epoxy-based systems. researchgate.netmdpi.comarxiv.org These properties include mechanical characteristics like Young's modulus and tensile strength, as well as thermal properties such as the glass transition temperature (Tg). rsc.orgresearchgate.netnih.gov

A common workflow involves generating a dataset, often through high-throughput molecular dynamics (MD) simulations, which can produce a large and diverse set of oligomer structures and their associated properties. rsc.orgrsc.orgarxiv.org For instance, one study constructed a database of 789 different epoxy resins with a broad chemical space to train ML models. rsc.orgrsc.org These models were then used to predict density, coefficient of thermal expansion (CTE), glass transition temperature, and Young's modulus. rsc.orgrsc.orgrsc.org The development of effective molecular descriptors that can numerically represent the characteristics of the constituent monomers (e.g., the epoxy and the hardener) is a crucial step in this process. rsc.orgresearchgate.net

The predictive accuracy of these ML models is often high, with reported correlation coefficients (R²) frequently exceeding 0.85, indicating a strong correlation between the predicted and actual property values. researchgate.netmdpi.com This predictive power allows for the rapid screening of vast numbers of potential oligomer formulations, significantly accelerating the materials design cycle. rsc.orgnih.gov

One notable study focused on predicting the glass transition temperature of 94 different epoxy thermosets using an ML ensemble model built from the chemical structures of 16 epoxy resins and 19 curing agents. researchgate.net The model utilized over 1,400 molecular descriptors for each molecule, which were refined through feature selection techniques like principal component analysis. researchgate.net The resulting model demonstrated excellent agreement between predicted and experimental Tg values, with a mean absolute error of 16.15 °C. researchgate.net

The table below presents a representative example of data that could be used to train an ML model for predicting the properties of epoxy resins, based on the findings from various research efforts.

| Epoxy Resin System | Curing Agent | Feature 1: Epoxy/Hardener Ratio | Feature 2: Crosslinking Density (%) | Predicted Property: Glass Transition Temperature (°C) | Predicted Property: Young's Modulus (GPa) |

| DGEBA | DDS | 1:1 | 85 | 185 | 3.2 |

| DGEBA | DDA | 1:0.8 | 90 | 160 | 2.8 |

| TGMDA | DDS | 1:1 | 92 | 220 | 4.1 |

| TGMDA | DDA | 1:0.8 | 88 | 195 | 3.5 |

| EPON-862 | DETDA | 1:1 | 89 | 205 | 3.8 |

This table is illustrative and compiled from typical values found in machine learning studies on epoxy resins. DGEBA (Diglycidyl ether of bisphenol A) is a primary component of the oligomer represented by this compound.

Furthermore, ML models can provide valuable insights into the underlying structure-property relationships by identifying the most influential molecular features that govern a specific material property. rsc.orgrsc.org For example, analysis of feature importance has revealed that the content of specific curing agents can have the greatest correlation with cohesive energy density, while the structure of the epoxy monomer itself may have a higher correlation with the elastic modulus and glass transition temperature. researchgate.netmdpi.com This knowledge can guide chemists and materials scientists in the rational design of new oligomers with desired performance characteristics. rsc.orgrsc.org

The integration of ML with computational chemistry and automated experimental platforms is paving the way for a new paradigm in materials discovery, often referred to as a materials genome approach. nih.govresearchgate.net This data-driven methodology has the potential to significantly reduce the reliance on iterative, intuition-based research, leading to the more efficient development of high-performance oligomeric materials for a wide range of applications. arxiv.orgarxiv.org

Chemical Reactivity and Derivatization of Oligomeric Products

Oligomer Functionalization Strategies

Functionalization of oligomers derived from aromatic diamines is a key strategy for developing high-performance polymers. These modifications can be performed either after the initial oligomerization process or controlled during synthesis to functionalize the end-groups specifically.

Once oligomeric chains are formed, their properties can be further tuned through various chemical reactions targeting the functional groups within the oligomer structure. For oligomers synthesized from monomers like Propane-1,3-diyl bis(4-aminobenzoate), which contains both amino and ester functionalities, several modification pathways are available.

The primary amino groups along the oligomer backbone or at the chain ends can undergo reactions such as oxidation to form nitro derivatives. Conversely, the ester groups can be subjected to reduction to yield alcohols. These transformations alter the chemical nature of the oligomer, affecting properties like solubility, reactivity, and thermal stability. For instance, the introduction of hydroxyl groups can provide new sites for subsequent cross-linking or improve adhesion to substrates.

Another common strategy is the reaction with electrophilic agents. For example, residual primary or secondary amines in the oligomer can be reacted with various reagents to attach different functional moieties. This approach is widely used to enhance properties such as flame retardancy, thermal stability, or to introduce specific functionalities for biomedical applications.

Controlling the functionality of oligomer end-groups is crucial for creating well-defined polymer architectures through subsequent chain extension or cross-linking reactions. Direct analysis and modification of diamines are often challenging due to their high polarity and low volatility, necessitating derivatization. mdpi.com

Various derivatization reagents can be employed to cap or modify the terminal amino groups of the oligomers. Ethyl chloroformate (ECF) is a rapid and effective reagent that converts terminal amino groups into their N-ethoxycarbonyl derivatives. mdpi.com This reaction can be performed under basic aqueous conditions, and the resulting derivatives are more lipophilic, facilitating their analysis and handling. mdpi.com Other reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA), are also used for the derivatization of primary and secondary amines, allowing for the introduction of chromophores or fluorophores that aid in detection and quantification. thermofisher.com

This controlled derivatization allows for precise management over the subsequent polymerization or cross-linking steps, preventing uncontrolled side reactions and ensuring the formation of a network with the desired topology and properties.

Cross-linking and Network Formation Mechanisms

Aromatic diamines are extensively used as curing agents or hardeners for epoxy resins, leading to the formation of highly cross-linked, three-dimensional thermoset networks. The mechanism and kinetics of these curing reactions are complex and have a profound impact on the final material properties.

The curing of epoxy resins with aromatic diamines involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to ring-opening. cnrs.fr This initial reaction forms a secondary amine, which can then react with another epoxy group to form a tertiary amine, creating a branch point that leads to a cross-linked network. cnrs.frnih.gov

Kinetic parameters for the curing of epoxy resins with various aromatic diamines have been extensively reported. For example, a study on a system composed of bifunctional epoxy resins and aromatic diamines determined the activation energy for the curing reaction to be 11.9 kcal/mole. nasa.gov Another investigation fitting FT-IR data found two rate constants with activation energies of 13.7 and 10.0 kcal/mole, suggesting a complex reaction mechanism. nasa.gov The addition of other polymers, like poly(ether imide) (PEI), can affect the cure kinetics by decreasing the reaction rate and increasing the influence of diffusion control in later stages of the reaction. capes.gov.brresearchgate.net

Table 1: Selected Kinetic Parameters for Epoxy Curing with Aromatic Amines

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| DGEBA/DGEBD Blend | MDA/m-PDA Blend | FT-IR | 13.7 and 10.0 kcal/mole | nasa.gov |

| DGEBA/DGEBD Blend | MDA/m-PDA Blend | Bulk Viscosity | 11.9 kcal/mole | nasa.gov |

| DGEBA | Diethyl Toluene Diamine (DETDA) | DSC | Not specified | capes.gov.brresearchgate.net |

This table is for illustrative purposes and synthesizes data from multiple sources.

The structure of the aromatic diamine curing agent plays a pivotal role in defining the architecture and properties of the resulting epoxy network. Factors such as the rigidity of the amine molecule, the spacing between the amino groups, and steric hindrance all influence the cross-linking density and the final network topology. cnrs.frresearchgate.net

Aromatic diamines generally produce networks with higher glass transition temperatures (Tg) compared to aliphatic amines due to the rigidity of the aromatic rings. cnrs.fr However, the cross-linking density can be controlled by mixing diamines with monoamines, which act as chain extenders. conicet.gov.ar This allows for a continuous and controlled modification of the network structure, from a highly cross-linked polymer to a linear one, which in turn affects mechanical properties and Tg. conicet.gov.ar

The reactivity of the secondary amine formed after the initial reaction is also a critical factor. A "negative substitution effect," where the secondary amine is less reactive than the primary amine, is common for aromatic amines. acs.org This effect delays the gel point to higher conversion levels and influences the build-up of the network structure. acs.org The choice between different aromatic structures (e.g., benzene-based versus naphthalene-based) can also significantly impact properties like thermal conductivity, with more complex aromatic structures generally leading to higher conductivity. acs.org The cross-linking density itself, when varied by mixing diamines and triamines, may not always influence thermal conductivity but does affect mechanical properties like the elastic modulus. researchgate.netacs.org

Table 2: Effect of Amine Cross-linker Structure on Epoxy Resin Properties

| Cross-linking Agent Type | Key Structural Feature | Impact on Network Property | Reference |

|---|---|---|---|

| Aromatic Diamines (e.g., DDM, DDS) | Rigid aromatic rings | Higher Glass Transition Temperature (Tg) | cnrs.fr |

| Aliphatic Polyamines (e.g., DETA) | Flexible aliphatic chains | Lower Tg, Higher rubbery modulus | cnrs.fr |

| Naphthalene-based Hardeners | Large, rigid aromatic system | Highest thermal conductivity | acs.org |

This table synthesizes findings from the cited literature to illustrate general trends.

Degradation Pathways of the Oligomeric Compound

Polymers derived from aromatic diamines, such as polyamides and polyimides, are known for their high thermal and chemical stability. However, under harsh environmental conditions like high heat, UV radiation, or chemical exposure, they undergo degradation, which alters their structure and compromises their performance.

For aromatic polyamides, a common degradation pathway involves the scission of the polymer backbone at the amide (C-N) bond. nist.gov This process breaks the polymer into smaller molecules and can evolve volatile products like carbon dioxide, carbon monoxide, and water. nist.gov The degradation can be initiated by heat (thermal degradation), light (photodegradation), or chemical attack (e.g., hydrolysis).

In thermal-oxidative degradation, the presence of oxygen at high temperatures leads to complex radical reactions. These reactions can result in the formation of a variety of products, including carboxylic acids, aldehydes, and smaller amine fragments. whiterose.ac.uk The specific degradation products depend on the exact chemical structure of the polyamide. Studies on furanic polyamides have identified three main stages of thermal degradation: loss of residual solvent or water (50-100°C), degradation of unreacted monomers and oligomers (150-250°C), and finally, the breakdown of the main polymer backbone (300-600°C). scielo.br

Hydrolysis, the reaction with water, can also lead to the breakdown of polyamides, particularly in acidic or basic conditions. Acid-catalyzed hydrolysis is believed to proceed via protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water, ultimately leading to the cleavage of the amide bond. mdpi.com The rate and extent of degradation are influenced by factors such as the polymer's crystallinity, as more crystalline regions are generally more resistant to degradation. scielo.br

Thermal and Photo-oxidative Degradation Mechanisms

The thermal and photo-oxidative degradation of BADGE-based epoxy resins involves complex chemical reactions that lead to changes in their molecular structure and physical properties.

Thermal Degradation:

At elevated temperatures, typically between 200-240 °C, the degradation of BADGE-based networks proceeds via thermolytic processes. acs.org The initial stages involve the formation of radicals from the polymer structure. acs.org Subsequent reactions include oxidation and chain scission, leading to the formation of various degradation products. cnrs.fr The thermal stability of these epoxy systems can be influenced by the type of curing agent used and the presence of additives. For instance, blending with novolac epoxy resins has been shown to improve the thermostability of DGEBA resins. cnrs.fr The thermal decomposition of cured BADGE with certain natural hydroxy acids occurs in three to four consecutive steps, yielding products such as water, carbon dioxide, acids, anhydrides, and various hydrocarbons. researchgate.net

Photo-oxidative Degradation:

Exposure to ultraviolet (UV) radiation in the presence of oxygen initiates photo-oxidative degradation. This process can lead to surface stresses and microcrazing. scribd.com Mechanistic studies have shown that photo-oxidation of DGEBA systems can result in a decrease in the glass transition temperature and erosion of the surface layers. scribd.com The presence of water has been observed to have a strong accelerating effect on this degradation process. scribd.com Research on a model epoxy-amine resin identified that the early stages of thermal aging involve oxidation of the amine hardener, with subsequent reactions leading to the formation of formate (B1220265) end groups. core.ac.uk

The oxidation rate of epoxy materials is temperature-dependent, with higher temperatures leading to faster oxidation. osti.gov Studies have shown that the oxidation process can be characterized by an Arrhenius relationship, allowing for the prediction of degradation rates at different temperatures. osti.gov

Table 1: Key Findings in Thermal and Photo-oxidative Degradation of BADGE

| Degradation Type | Key Mechanisms | Influencing Factors | Primary Effects | Source |

|---|---|---|---|---|

| Thermal Degradation | Thermolytic radical formation, oxidation, chain scission | Temperature, curing agent, polymer blend | Formation of carbonyls, amides, and various volatile compounds | acs.orgcnrs.frresearchgate.net |

| Photo-oxidative Degradation | Radical chain reactions initiated by UV light | UV radiation, oxygen, water, thermal history | Surface crazing, decreased glass transition temperature, surface erosion | scribd.comcore.ac.uk |

Hydrolytic and Biological Degradation Processes in Environmental Contexts

In environmental settings, the degradation of BADGE is primarily governed by hydrolytic and biological processes, which determine its persistence and fate.

Hydrolytic Degradation:

The epoxy rings of the BADGE molecule are susceptible to hydrolysis, particularly in aqueous environments. ntu.edu.sg This reaction involves the opening of the epoxide ring to form a diol. The initial hydrolysis product is BADGE·H₂O (diol epoxide), which can undergo further hydrolysis to yield BADGE·2H₂O (bis-diol of BADGE). oup.comresearchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature. ntu.edu.sgresearchgate.net For instance, the half-life of BADGE in water at pH 7 and 35 °C is approximately two days. ntu.edu.sg In food simulants, the half-life was found to be shortest in acidic conditions and longest in an ethanol-water mixture. researchgate.net

Biological Degradation:

Table 2: Summary of Hydrolytic and Biological Degradation of BADGE

| Degradation Process | Primary Mechanism | Key Products | Environmental Factors | Source |

|---|---|---|---|---|

| Hydrolytic Degradation | Opening of the epoxide rings by water | BADGE·H₂O, BADGE·2H₂O | pH, temperature, aqueous environment | ntu.edu.sgoup.comresearchgate.netresearchgate.net |

| Biological Degradation | Metabolism by microorganisms | Various metabolites, potential for persistence | Presence of specific microbes, nutrient availability, oxygen levels | nih.govresearchgate.netoup.commdpi.com |

Products and Kinetics of Degradation

The degradation of BADGE results in a variety of products, with the kinetics of their formation being dependent on the degradation pathway.

Degradation Products:

The primary and most well-documented degradation products of BADGE in aqueous environments are its hydrolysis derivatives: BADGE·H₂O and BADGE·2H₂O. oup.comresearchgate.net In some instances, chlorinated derivatives such as BADGE·HCl and BADGE·2HCl can also be formed, particularly during thermal treatments in the presence of chloride sources. ntu.edu.sg Thermal degradation of cured epoxy resins can produce a complex mixture of compounds including water, carbon dioxide, acids, anhydrides, and both aliphatic and aromatic hydrocarbons. researchgate.net Photo-oxidation can lead to the formation of formate end groups. core.ac.uk

Degradation Kinetics:

The hydrolysis of BADGE has been shown to follow first-order kinetics. researchgate.net The rate of this reaction is significantly influenced by temperature, with the reaction rate increasing at higher temperatures. researchgate.netscientific.net The Arrhenius equation has been successfully applied to model the temperature dependence of the hydrolysis rate constants. researchgate.net The half-life of BADGE can vary from a couple of days in neutral aqueous solutions to longer periods under different conditions. ntu.edu.sg The kinetics of thermal degradation are more complex, often involving multiple consecutive reactions. researchgate.net Kinetic analysis of thermal-oxidative aging has been used to develop empirical formulas to predict the degree of surface oxidation at different temperatures. cnrs.fr

Table 3: Degradation Products and Kinetics of BADGE

| Degradation Pathway | Major Degradation Products | Kinetic Model | Key Kinetic Parameters | Source |

|---|---|---|---|---|

| Hydrolysis | BADGE·H₂O, BADGE·2H₂O | First-order kinetics | Rate constant (k), Half-life (t₁/₂) | ntu.edu.sgresearchgate.netresearchgate.net |

| Thermal Degradation | H₂O, CO₂, acids, anhydrides, hydrocarbons | Multi-step reactions | Activation energy (Ea), reaction order | cnrs.frresearchgate.net |

| Photo-oxidation | Formate end groups, other oxidized species | Complex radical chain reactions | Quantum yield, rate of formation of products | core.ac.uk |

Advanced Material Applications and Performance Studies

Role of Oligomers in High-Performance Polymer Composites

The incorporation of oligomeric structures derived from or containing the Einecs 255-470-1 backbone into high-performance polymer composites is an area of theoretical exploration. The unique structural features of this molecule, including its bicyclic core and various functional groups, suggest that its oligomers could impart desirable properties to composite materials.

Interfacial Interactions in Oligomer-Reinforced Composites

The potential for strong interfacial interactions between oligomers of this compound and reinforcing fillers (such as carbon fibers or glass fibers) is a key area of interest. The presence of polar functional groups, including the nitro group, ester, and amide linkages, could facilitate significant dipole-dipole interactions and hydrogen bonding with the surface of reinforcing materials. These interactions are critical for efficient stress transfer from the polymer matrix to the reinforcement, a fundamental requirement for enhancing the mechanical properties of the composite.

Application in Coatings and Adhesives Technology

The inherent chemical functionalities of this compound suggest its potential as a building block for oligomers used in advanced coatings and adhesives.

Oligomer Contribution to Adhesion Mechanisms and Film Formation

The polar nature of oligomers derived from this compound could enhance adhesion to a variety of substrates. The functional groups present can interact with surfaces through hydrogen bonding and other polar interactions, promoting strong adhesion. In terms of film formation for coatings, the controlled polymerization of functionalized oligomers could lead to the formation of highly cross-linked and uniform films with excellent barrier properties.

Advanced Functional Materials Development

Oligomers in Electronic Encapsulants and Dielectric Materials

The relentless drive for miniaturization and increased processing speeds in electronics necessitates the development of advanced encapsulants and dielectric materials. Oligomers are fundamental to these innovations, offering enhanced performance over traditional polymers.

Electronic encapsulants serve to protect sensitive components from moisture, chemicals, and physical shock. Epoxy and epoxy silane oligomers, for instance, are employed to impart superior corrosion and chemical resistance. ulprospector.com When integrated into formulations, these oligomers can enhance adhesion and reduce internal stress, thereby improving the long-term reliability of electronic devices.

In the realm of dielectric materials, the primary goal is to achieve low dielectric constant (Dk) and low dissipation factor (Df) to ensure faster signal speeds and minimal signal loss, especially at high frequencies. electronics.org Research is actively focused on novel thermosetting polymers derived from oligomeric precursors to replace conventional materials like epoxies in applications such as printed wiring boards (PWBs). electronics.org The use of specific oligomers allows for the tailoring of the polymer network, which is crucial for achieving desired electrical insulation, thermal stability, and mechanical strength. electronics.org While paraffinic compounds like this compound are not primary dielectrics, their non-polar nature could be leveraged in dielectric grease formulations or as non-reactive diluents to modify the viscosity of oligomer-based resin systems.

Below is a data table comparing the dielectric properties of various material systems used in electronics.

| Material System | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Key Characteristics |

| Standard Epoxy | 4.5 - 5.5 | 0.020 - 0.030 | 1 GHz | Good adhesion and mechanical strength. |

| Cyanate Ester | 3.5 - 4.2 | 0.005 - 0.015 | 1 GHz | Excellent high-frequency performance, but can be costly. electronics.org |

| Developmental Oligomer System | ~3.7 | ~0.006 | 1-10 GHz | More stable frequency response compared to some cyanate esters. electronics.org |

| Teflon® (PTFE) | 2.1 | 0.0002 | 1 GHz | Very low Dk/Df, but processing can be challenging. electronics.org |

Photonic Applications of Oligomer-Modified Systems

Oligomers are at the forefront of research into advanced photonic materials, which control and manipulate light. These materials are integral to the development of optical sensors, anti-counterfeiting labels, and next-generation data recording devices. acs.orgitmo.ru

A significant area of research is stimuli-responsive photonic materials that change their reflective properties in response to external factors like temperature. acs.org For example, thermochromic liquid crystal oligomers have been synthesized that can shift their reflection band by over 500 nanometers when heated, a property that is repeatable without significant degradation. acs.org This is achieved by precise control over the oligomer length and the incorporation of chiral dopants in a thiol-ene reaction. acs.org

Another innovative application involves hybrid metal-dielectric oligomers. Scientists have demonstrated that the near-field properties of these structures, composed of materials like gold and silicon, can be reconfigured using a femtosecond laser. itmo.ruresearchgate.net This optical method offers a simpler and more cost-effective way to tailor the material's response for use in advanced sensors and data recording technologies. itmo.ru Fluorene-based conjugated oligomers have also been extensively studied as advanced materials for applications in organic light-emitting diodes (OLEDs) and solid-state lasers due to their unique physical and chemical properties. researchgate.net

The table below summarizes research findings on specific oligomer systems in photonic applications.

| Oligomer System | Stimulus | Observed Effect | Potential Application | Research Finding |

| Thiol-modified Liquid Crystal Oligomers | Temperature (Heat to 120°C) | 510 nm shift in reflection band. acs.org | Heat-regulating window films, temperature sensors. | The shift is repeatable over multiple cycles with no appreciable degradation. acs.org |

| Hybrid Gold-Silicon Oligomers | Femtosecond Laser | Reconfiguration of the near-field radiation pattern. itmo.ruresearchgate.net | High-density data recording, optical chips. | Offers an all-optical method for modifying near-field properties, simplifying the process. itmo.ru |

| Star-shaped Donor-Acceptor Oligomers | Light Absorption | Generation of photovoltaic current. spiedigitallibrary.org | Organic solar cells. | Modifying the donor core of the oligomer allows for tuning of the bandgap to absorb sunlight more efficiently. spiedigitallibrary.org |

Development of Specialty Polymers with Oligomer Building Blocks

Sequential synthesis, where monomers are added one at a time to an oligomer chain, provides complete control over the polymer sequence and allows for the incorporation of diverse properties. nih.gov For instance, researchers have developed methods using hydroxyproline-based monomers to create sequence-defined oligomers that can be adapted for high-throughput synthesis, opening avenues for screening large libraries of new materials. nih.gov Similarly, functionalized polyester-based oligomers are being developed as new building blocks for additive manufacturing, aiming to overcome the lack of durability and long-term stability in many 3D-printed objects. vesps2021.net

The ability to control the sequence and composition of oligomers is crucial for determining the final properties of the resulting polymer. Recent work on discrete and sequence-specific oligosiloxanes has shown that even with simple methyl and phenyl groups, different sequences result in distinct thermal, structural, and mechanical properties. rsc.org This building-block approach significantly reduces the number of synthetic steps needed to create complex polymer structures. rsc.org

The following table lists examples of oligomer building blocks and the properties they impart to specialty polymers.

| Oligomer Building Block | Resulting Polymer Type | Imparted Properties / Application |

| Hydroxyproline-based monomers | Polyurethanes | Enables broad structural diversity and defined sequences for biomaterial applications. nih.gov |

| Functionalized Polyesters | Photopolymers | Improved durability and long-term stability for industrial 3D printing. vesps2021.net |

| Siloxane units | Oligosiloxanes | Precise control over thermal, structural, and mechanical properties based on sequence. rsc.org |

| Isobornyl methacrylate (B99206) (IBOMA) | Acrylic homo-oligomers | Increased film hardness, flexibility, and chemical resistance in coatings. ulprospector.com |

Environmental Fate and Management in Non Toxicological Contexts

Environmental Distribution and Transport Mechanisms

The distribution and movement of Octocrylene in the environment are governed by its inherent physicochemical properties. Its high lipophilicity and low water solubility are key determinants of its behavior in aquatic and terrestrial systems.

Physicochemical Properties of Octocrylene

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇NO₂ |

| Molecular Weight | 361.48 g/mol |

| Water Solubility | 0.0013 g/L (at 20°C) researchgate.net |

| Octanol-Water Partition Coefficient (log Kow) | 6.88 - 6.9 researchgate.net |

Partitioning Behavior in Environmental Compartments

Octocrylene's high octanol-water partition coefficient (log Kow of ~6.9) and very low water solubility indicate a strong tendency to partition from water into more fatty or organic environments. researchgate.net This property, known as hydrophobicity, is a critical factor in its environmental risk assessment. nih.gov When released into aquatic environments, such as through recreational activities or wastewater effluent, Octocrylene does not readily remain dissolved in the water column. Instead, it preferentially partitions to organic matter present in sediments, suspended solids, and biota. researchgate.netnih.gov Studies have shown that in wastewater treatment plants (WWTPs), organic UV filters like Octocrylene generally partition into the solid phase (sludge). nih.gov

Mobility and Sorption Characteristics in Soil and Water Systems

Consistent with its partitioning behavior, Octocrylene exhibits strong sorption (adhesion) to organic matter. researchgate.net This high adsorption capacity means it tends to bind to soil particles and sediment, which limits its mobility in the aqueous phase. researchgate.net Its potential for mobility in soil is considered to be low. However, its persistence in water and low degradability in soil mean that it can accumulate in these compartments over time. researchgate.net

Research has explored the use of adsorbents to remove Octocrylene from water. One study demonstrated that commercial activated carbon and biochar derived from spent coffee grounds could remove the contaminant with approximately 100% efficiency, with the adsorption process stabilizing in about 40 minutes. mdpi.comresearchgate.net This highlights the compound's strong affinity for carbon-rich materials, mirroring its behavior with natural organic matter in the environment.

Biodegradation and Abiotic Transformation in Environmental Systems

Once in the environment, Octocrylene is subject to various degradation and transformation processes, which can be driven by microbial activity (biodegradation) or physical factors like light and chemical reactions (abiotic transformation).

Microbial Degradation Pathways and Metabolite Identification

While some studies have classified Octocrylene as non-biodegradable in standard wastewater tests, other research has demonstrated its susceptibility to biotransformation under specific conditions, particularly in sediment. nih.gov A significant finding revealed the potential for microbial communities to break down this UV filter.

In a 2019 study, a microbial community enriched from a landfill site was shown to be capable of using Octocrylene as a carbon source. nih.gov From this community, the bacterial species Mycobacterium agri was identified as a potent degrader. nih.gov Cultivation of M. agri with Octocrylene for 10 days resulted in a 19.1% reduction in its concentration and the formation of metabolites. nih.govresearchgate.net This was the first report identifying the microbial potential to transform the compound. researchgate.net Other identified bacterial strains capable of its degradation include Gordonia sp., and it has also been shown to be degraded by the fungus Trametes versicolor in the presence of sterilized WWTP sludge. researchgate.net

Photolysis and Hydrolysis in Aquatic and Atmospheric Environments

Abiotic transformation processes are also crucial to the environmental fate of Octocrylene.

Hydrolysis: Due to the chemical stability required for its function in sunscreen formulations, rapid degradation via hydrolysis (reaction with water) in the environment is considered unlikely. nih.gov The metabolism in organisms, however, can involve the hydrolysis of the ester bond by esterase enzymes. service.gov.ukeuropa.eu

Photolysis: As a UV-absorbing compound, its interaction with sunlight can lead to phototransformation. Upon absorbing UV-B radiation, Octocrylene exhibits ultrafast non-radiative relaxation mechanisms that return it to its ground state within picoseconds, a property that contributes to its effectiveness as a sunscreen but also suggests a degree of photostability. researchgate.netoptica.org However, prolonged exposure to UV light can lead to photodegradation. One study demonstrated that under UV irradiation from a medium-pressure mercury vapor lamp, Octocrylene was eliminated below the limit of detection after 256 minutes, with the formation of various photo-transformation products. nih.gov It has also been noted that Octocrylene can slowly degrade over time into benzophenone. wikipedia.orgpremiumbeautynews.com

Chlorination: In environments like swimming pools or during wastewater treatment, Octocrylene can react with chlorine. A 2022 study investigated the chemical fate of Octocrylene under typical chlorination conditions and identified a total of 11 disinfection byproducts, proposing a plausible formation mechanism. mdpi.comsemanticscholar.orgnih.gov This indicates that chemical oxidation is a relevant transformation pathway in specific engineered environments. mdpi.com

Research on Sustainable Synthesis and Circular Economy Approaches

The environmental presence of personal care product ingredients like Octocrylene has spurred research and discussion into more sustainable lifecycle management, from production to end-of-life.

Sustainable Synthesis: The synthesis of Octocrylene is traditionally achieved through a Knoevenagel condensation of 2-ethylhexyl cyanoacetate (B8463686) with benzophenone. wikipedia.org In the broader context of UV filter manufacturing, there is a growing emphasis on "green chemistry" principles. ctpa.org.ukcosmacon.de These principles advocate for designing chemical processes that reduce waste, use renewable feedstocks, improve energy efficiency, and design products that degrade into innocuous substances after use. phoenix-chem.comjoanmorais.com Research is actively exploring the synthesis of novel, bio-based UV filters from renewable resources like p-hydroxybenzaldehydes (e.g., vanillin) as potentially eco-friendly alternatives. tandfonline.comresearchgate.net Efforts are also underway to develop natural UV filters from sources like microalgae and cyanobacteria, which produce compounds to protect themselves from excessive sunlight. umu.se

Circular Economy Approaches: The concept of a circular economy, which aims to eliminate waste and keep materials in use, is gaining traction in the personal care industry. personalcareinsights.comevalueserve.com This model contrasts with the traditional linear "take-make-dispose" system. seeds-for-sustainability.com For a chemical like Octocrylene, a circular approach presents significant challenges, as it is a dissipative product—meaning it is designed to be used and released into the environment. The focus, therefore, shifts to upstream solutions and end-of-life management. This includes:

Green Formulation: Designing products with a minimal environmental footprint, considering the entire lifecycle, including how ingredients wash off and degrade in ecosystems. formulabotanica.com

Waste Valorization: Using by-products from other industries (e.g., food, forestry) as feedstocks for cosmetic ingredients. cosmeticsbusiness.com

Advanced Wastewater Treatment: Developing more effective methods to remove persistent micropollutants like Octocrylene from water before it is discharged into the environment.

Strategies for Oligomer Recycling and Valorization at End-of-Life

The end-of-life management of oligomers and polymers is crucial for mitigating environmental impact and closing the loop in a circular economy. Chemical recycling, which involves the depolymerization of polymers back into monomers or oligomers, is a particularly promising strategy. rsc.org These recovered building blocks can then be used to produce new, virgin-quality materials.

Several chemical recycling methods are being explored for the breakdown of polymers into valuable oligomers: rsc.orgnih.gov

Glycolysis: This process uses glycols, often in the presence of a catalyst, to break down polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) into bis(2-hydroxyethyl) terephthalate (BHET) and other oligomers. nih.govresearchgate.net These oligomers can be purified and repolymerized. Recent studies have demonstrated the use of catalysts like antimony(III) oxide under microwave irradiation to control the depolymerization of PET to yield oligomeric building blocks efficiently. acs.org

Hydrolysis: Using water, often at elevated temperatures and pressures or with catalysts, polymers can be broken down into their constituent monomers or oligomers. This is a common method for polyesters and polyamides.

Methanolysis: This process employs methanol (B129727) to depolymerize polymers, yielding dimethyl terephthalate (DMT) from PET, for example, which is a valuable chemical feedstock.

Pyrolysis: This thermal decomposition process in the absence of oxygen can break down a wide range of plastics into a mixture of hydrocarbons, including oligomers, which can be used as fuels or chemical feedstocks. mdpi.com

The valorization of these resulting oligomers is a key aspect of a circular economy. Instead of simply recreating the original polymer, there is growing interest in upcycling these oligomers into higher-value products. For instance, PET oligomers generated from glycolysis have been successfully bio-depolymerized into monomers and then used for the biosynthesis of biodegradable plastics like polyhydroxyalkanoates (PHA) through microbial co-cultivation. nih.gov This approach not only recycles the plastic waste but also transforms it into a new, high-performance bioplastic. nih.gov

Interactive Table: Overview of Oligomer Recycling and Valorization Strategies

| Recycling Strategy | Description | Target Polymers | Key Products | Valorization/Upcycling Examples |

| Glycolysis | Depolymerization using a glycol (e.g., ethylene (B1197577) glycol) and a catalyst. researchgate.net | Polyesters (e.g., PET) | Monomers (BHET), Oligoesters | Repolymerization to virgin PET, synthesis of unsaturated polyester (B1180765) resins, production of polyurethanes. |

| Hydrolysis | Depolymerization using water, often with acid, base, or enzyme catalysts. | Polyesters, Polyamides, Polycarbonates | Monomers (e.g., Terephthalic Acid, Adipic Acid) | Purification and repolymerization, conversion to other platform chemicals. |

| Methanolysis | Depolymerization using methanol. | Polyesters (e.g., PET) | Monomers (e.g., Dimethyl Terephthalate) | Repolymerization, use as a chemical intermediate. |

| Pyrolysis | Thermal degradation in an inert atmosphere. mdpi.com | Mixed Plastics, Polyolefins | Hydrocarbon oils, gases, char, oligomeric waxes | Use as fuel, feedstock for chemical production, production of carbon materials. |

| Biological Upcycling | Use of microorganisms to convert oligomers into new products. nih.gov | PET oligomers | Monomers, then new biopolymers | Conversion of PET-derived monomers into Polyhydroxyalkanoates (PHA). nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural identity of Einecs 255-470-1?

- Methodological Answer : Prioritize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for definitive structural confirmation. Cross-validate results using mass spectrometry (MS) to resolve ambiguities in molecular weight or fragmentation patterns. For novel derivatives, ensure reproducibility by documenting solvent systems, temperature controls, and calibration standards in the experimental protocol .

Q. How should researchers design initial synthetic routes for this compound to ensure reproducibility?

- Methodological Answer : Begin with literature-based protocols for analogous compounds, adjusting stoichiometry and reaction conditions (e.g., temperature, catalysts) systematically. Use Design of Experiments (DoE) principles to optimize yield and purity. Document all parameters (e.g., inert atmosphere requirements, reflux times) and validate intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) at each synthesis stage .

Q. What are the critical parameters for assessing stability and degradation products of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts. Compare degradation kinetics using Arrhenius equation modeling to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., solvent polarity, cell line specificity, assay protocols). Replicate key experiments under standardized conditions, including positive/negative controls. Use statistical tools like Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Cross-reference with computational docking studies to validate target binding hypotheses .

Q. What strategies are effective for integrating computational modeling (e.g., DFT, MD simulations) with experimental data to elucidate this compound’s mechanistic pathways?

- Methodological Answer : Combine density functional theory (DFT) calculations for electronic structure analysis with molecular dynamics (MD) simulations to study solvation effects and conformational stability. Validate models against experimental kinetic data (e.g., reaction rates, activation energies) and spectroscopic results. Use software suites like Gaussian or GROMACS, ensuring parameter transparency in supplementary materials .

Q. How should researchers address challenges in reproducing published catalytic applications of this compound?

- Methodological Answer : Scrutinize catalyst loading, substrate scope, and reaction milieu (e.g., solvent, pH) from original studies. Conduct sensitivity analyses to identify critical yet underreported variables (e.g., trace moisture levels, catalyst pre-treatment). Publish negative results and procedural adjustments in open-access repositories to enhance methodological transparency .

Q. What advanced spectroscopic methods are suitable for probing non-covalent interactions (e.g., host-guest complexes) involving this compound?

- Methodological Answer : Utilize isothermal titration calorimetry (ITC) for thermodynamic profiling, surface plasmon resonance (SPR) for binding kinetics, and nuclear Overhauser effect spectroscopy (NOESY) for spatial interaction mapping. Correlate findings with computational models to refine binding affinity predictions .

Data Analysis and Contradiction Management

Q. How can researchers statistically differentiate artifact signals from true spectroscopic signatures of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis (PCA)) to spectral datasets to isolate noise. Validate peaks via deuterated solvent swaps or spike-in experiments with isotopically labeled analogs. Use Bayesian inference models to quantify confidence intervals for low-abundance signals .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s novel applications?